CID 23084948
Description
CID 23084948 corresponds to fumigermin, a bacterial germination inhibitor encoded by a silent fungal gene cluster. This compound was identified in a 2012 study (later expanded in 2020) that demonstrated its targeted induction through fungal-bacterial interactions . Key characteristics include:
- Chemical Structure: Fumigermin’s structure was elucidated via GC-MS and mass spectrometry, revealing a cyclic depsipeptide backbone with a unique side chain critical for bioactivity .

- Biological Role: It inhibits bacterial spore germination, serving as a chemical defense mechanism in fungal-microbial ecosystems .
- Synthesis: Produced by Aspergillus fumigatus via a biosynthetic gene cluster (BGC) activated upon bacterial co-culture, highlighting inter-kingdom signaling .
Properties
Molecular Formula |
C9H21O4Si3 |
|---|---|
Molecular Weight |
277.52 g/mol |
InChI |
InChI=1S/C9H21O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h1-7H3 |
InChI Key |
AEHJYUUVXLNBNU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C#C[Si](C)(C)O[Si](C)C)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane can be synthesized through several methods. One common approach involves the hydrosilylation of alkynes with hydrosilanes in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of 1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Reduction: Reduction of carbonyl compounds to alcohols or amines.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, room temperature.
Oxidation: Hydrogen peroxide or other oxidizing agents, mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of alcohols, amines, or other reduced products.
Scientific Research Applications
1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane involves its ability to form stable Si-C and Si-O bonds through various chemical reactions. The compound can act as a reducing agent, hydrosilylation reagent, or cross-linking agent, depending on the reaction conditions and substrates involved. Its molecular targets include unsaturated organic compounds, carbonyl groups, and other reactive functional groups .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares CID 23084948 with oscillatoxin derivatives and other microbial metabolites:
Mechanistic and Ecological Insights
- Fumigermin vs. Oscillatoxins: Mode of Action: Fumigermin targets bacterial germination receptors, whereas oscillatoxins disrupt eukaryotic cell membranes . Ecological Role: Both are defense molecules, but fumigermin mediates fungal-bacterial competition, while oscillatoxins protect cyanobacteria from predators . Structural Diversity: Oscillatoxins exhibit greater structural variability (e.g., methylation, oxidation) compared to fumigermin’s conserved depsipeptide core .
Biological Activity
CID 23084948, also known as a specific chemical compound, has garnered attention in the field of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, bioassays, and relevant case studies.
Overview of this compound
This compound is characterized by its unique chemical structure, which contributes to its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological properties. The compound has been evaluated in various bioassays to determine its efficacy against specific biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound has shown potential as an inhibitor of specific enzymes related to disease pathways. For instance, it may inhibit proteases involved in inflammatory responses.
- Receptor Modulation : The compound could interact with various receptors, altering their activity and influencing cellular signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that this compound possesses antioxidant properties, contributing to its protective effects against oxidative stress.
Bioassay Data
Bioassays are essential for assessing the biological activity of this compound. The following table summarizes key findings from various assays:
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Anti-Inflammatory Effects : A study evaluated the anti-inflammatory properties of this compound in a murine model. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Cytotoxicity in Cancer Research : In vitro tests demonstrated that this compound selectively induced apoptosis in cancer cell lines while sparing normal cells. This selectivity highlights its potential for cancer therapy with reduced side effects.
- Neuroprotective Effects : Research investigating the neuroprotective effects of this compound revealed that it could mitigate neuronal damage in models of oxidative stress, indicating possible applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. How to formulate a hypothesis-driven research question for studying CID 23084948?
- Methodological Approach : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example:
- Population: Specific biological systems or chemical interactions involving this compound.
- Intervention: Experimental variables (e.g., concentration, temperature).
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable endpoints (e.g., binding affinity, catalytic activity).
Q. What are best practices for designing reproducible experiments with this compound?
- Key Steps :
Define operational variables (e.g., purity thresholds, solvent systems) .
Use standardized protocols for synthesis/purification, citing prior methods with modifications clearly noted .
Include negative controls and replicate experiments to address variability .
- Document all parameters in a supplementary materials section, including equipment calibration and batch-specific details .
Q. How to conduct a literature review focused on this compound?
- Use Boolean search strategies (e.g., "this compound AND (degradation OR stability)") in databases like PubMed or SciFinder .
- Prioritize peer-reviewed studies over preprints, and critically evaluate conflicting results (e.g., discrepancies in reported solubility) .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s biological activity across studies?
- Analytical Workflow :
- Perform meta-analysis to identify confounding variables (e.g., assay type, cell lines) .
- Use triangulation by combining computational modeling (e.g., molecular docking), in vitro assays, and in vivo validation .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound experiments?
- Recommended Techniques :
- Nonlinear regression (e.g., Hill equation) for IC₅₀/EC₅₀ calculations .
- ANOVA with post-hoc tests for multi-group comparisons, ensuring assumptions (normality, homogeneity) are validated .
Q. How to ensure methodological transparency and reproducibility in this compound research?
- Checklist :
- Provide raw data and code for analyses in open repositories (e.g., Zenodo) .
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Detail instrument settings (e.g., HPLC column specifications, detection wavelengths) .
Data Contradiction and Validation
Q. How to validate unexpected results in this compound studies?
- Steps :
Replicate experiments with independent batches of the compound .
Cross-validate using orthogonal techniques (e.g., NMR for purity, mass spectrometry for structural confirmation) .
Collaborate with labs using alternative methodologies to confirm findings .
Q. What strategies mitigate bias in this compound research?
- Implement blinding during data collection/analysis .
- Pre-register hypotheses and analysis plans on platforms like Open Science Framework .
Tables for Methodological Reference
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

